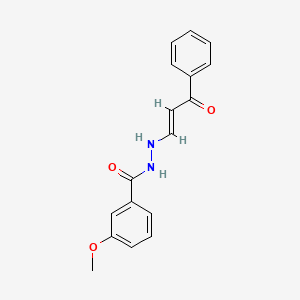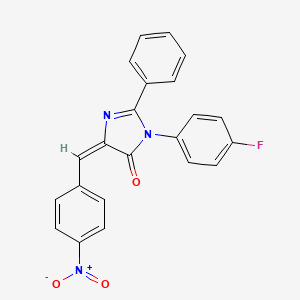
2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, also known as CPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPAA is a derivative of isoindoline-1,3-dione, and its chemical structure is shown below.
Wirkmechanismus
The exact mechanism of action of 2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. For example, 2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer cell invasion and metastasis. 2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has been found to have a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis (programmed cell death) in cancer cells, and the inhibition of inflammation. 2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid in lab experiments is that it has been extensively studied and its chemical properties and biological effects are well characterized. However, one limitation of using 2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is that it can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid. One area of interest is the development of new synthetic methods for 2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid that are more efficient and scalable. Another area of interest is the development of new derivatives of 2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid with improved biological activity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid and its potential applications in the treatment of cancer and inflammatory diseases.
Synthesemethoden
2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can be synthesized using a variety of methods, including the reaction of 5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindole with acrylonitrile in the presence of a base, as well as the reaction of 5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindole with acryloyl chloride in the presence of a base. The resulting product can then be hydrolyzed to yield 2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has been found to have a range of potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. For example, 2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has been shown to have antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-(5-chloro-1,3-dioxoisoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c1-5(11(16)17)13-9(14)7-3-2-6(12)4-8(7)10(13)15/h2-5H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGOCVXBUDCXAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5133935.png)
![N~1~-allyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5133946.png)

![ethyl 2-{[N-(2-phenylethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5133954.png)
![2-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5133961.png)
![N-isopropyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5133962.png)

![2-amino-4'-bromo-5',7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5133969.png)
![2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B5133975.png)
![4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]morpholine](/img/structure/B5133987.png)
![4-[(4-cyanophenoxy)methyl]benzoic acid](/img/structure/B5133996.png)
![2-[(3-methoxyphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5134004.png)

![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5134018.png)